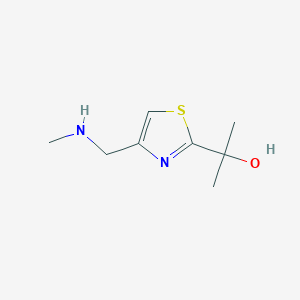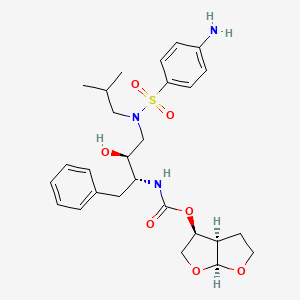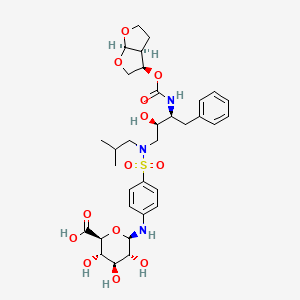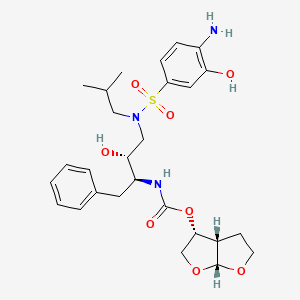
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Summary of the Application
The 1,4-dihydropyridine scaffold, which includes “Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate”, is a ubiquitous scaffold employed not only in medicinal chemistry but also in organic synthesis . It has the ability to act as a hydrogen transfer reagent, thus emulating NAD(P)H reducing agents .
Methods of Application
The synthesis of this compound involves a two-step process: (i) synthesis of a silylated 1,4-dihydropyridine derivative and (ii) deprotection and tosylation in one step using tosyl fluoride .
Results or Outcomes
This compound enables downstream derivatization towards new 1,4-dihydropyridine molecules .
2. Application in Pharmacology
Summary of the Application
The 1,4-DHP scaffold is well-known for its prominent role in pharmacologically active compounds . It is most commonly known for its use as antihypertensive drugs due to their activity as calcium channel blockers .
Methods of Application
The application of the 1,4-DHP core in medicinal chemistry covers a wider range of applications, including anticancer and antimutagenic activities, growth stimulating effect, antioxidant properties, neuroprotective potential, and antimicrobial activity .
Results or Outcomes
Throughout the years, the structure-activity relationship (SAR) of 1,4-DHPs has been thoroughly investigated to boost the design of novel structures with increased potency and to modulate the activity toward specific targets .
3. Application in Organic Synthesis
Summary of the Application
The 1,4-dihydropyridine scaffold is also employed in organic synthesis . It acts as a hydrogen transfer reagent, thus emulating NAD(P)H reducing agents .
Methods of Application
The synthesis of this compound involves a two-step process: (i) synthesis of a silylated 1,4-dihydropyridine derivative and (ii) deprotection and tosylation in one step using tosyl fluoride .
Results or Outcomes
This compound enables downstream derivatization towards new 1,4-dihydropyridine molecules .
4. Application in Antibreast Cancer Activity
Summary of the Application
The compound 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, which is related to “Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate”, has been designed, synthesized, and screened for its in vitro antibreast cancer activity .
Methods of Application
The compound was tested using human breast adenocarcinoma cell lines (MCF-7) .
Results or Outcomes
The results of the in vitro anti-inflammatory activity are not provided in the source .
5. Application as a Building Block
Summary of the Application
The compound “3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate”, which is related to the compound , has been synthesized and used as a building block for the synthesis of new 1,4-dihydropyridine molecules .
Methods of Application
The synthesis of this compound involves a two-step process: (i) synthesis of a silylated 1,4-dihydropyridine derivative and (ii) deprotection and tosylation in one step using tosyl fluoride .
Results or Outcomes
This compound enables downstream derivatization towards new 1,4-dihydropyridine molecules .
6. Application in Material Science
Methods of Application
The specific methods of application in material science are not provided in the source .
Results or Outcomes
The specific results or outcomes in material science are not provided in the source .
特性
IUPAC Name |
methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7,11,18H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZHDDQUXWJPQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


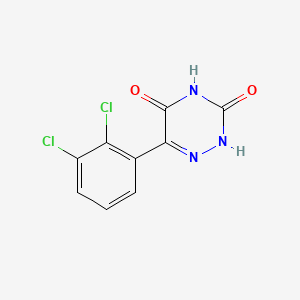
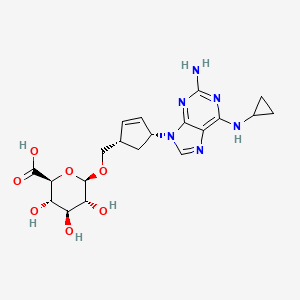
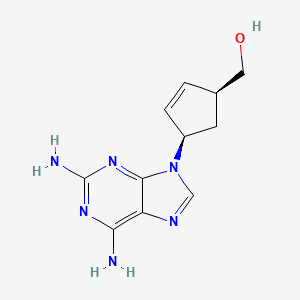
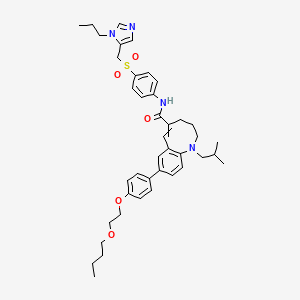
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)
